molecular formula C10H10N2O2 B1595388 2-(7-Methylimidazo[1,2-a]pyridin-2-yl)acetic acid CAS No. 59128-09-5

2-(7-Methylimidazo[1,2-a]pyridin-2-yl)acetic acid

Cat. No.: B1595388
CAS No.: 59128-09-5
M. Wt: 190.2 g/mol
InChI Key: DWFKDSGSZDRUKL-UHFFFAOYSA-N
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Description

Structural Characterization of 2-(7-Methylimidazo[1,2-a]pyridin-2-yl)acetic Acid

Molecular Geometry and Tautomeric Forms

The compound’s core structure consists of a fused imidazo[1,2-a]pyridine ring system, where a methyl group occupies the 7-position of the pyridine ring. The acetic acid moiety is attached at the 2-position of the imidazole ring.

Tautomerization and Stability

Imidazopyridine derivatives often exhibit tautomerism due to hydrogen migration between nitrogen atoms. For this compound, theoretical studies suggest the following tautomeric forms:

  • IP1 : The dominant tautomer with hydrogen bonded to the pyridine nitrogen.
  • IP2/3 : Minor tautomers stabilized by hydrogen bonding to imidazole nitrogens.

Density Functional Theory (DFT) calculations at the B3LYP/cc-pvdz level indicate that IP1 is the most stable form in the gas phase, with energy differences of ~4.5 kcal/mol compared to other tautomers. Solvent effects further modulate stability: polar solvents like water enhance the relative stability of IP1 by stabilizing its dipole moment through solvation.

Key Findings :

  • Tautomer Stability Order : IP1 > IP2 > IP3 (gas phase).
  • Solvent Influence : Polar solvents increase the energy gap between IP1 and other tautomers, favoring the canonical form.
  • NBO Charges : Natural Bond Orbital (NBO) analysis reveals electron density redistribution at nitrogen centers, influencing tautomer stability.
Geometric Parameters

The fused imidazo[1,2-a]pyridine system adopts a planar conformation, with bond lengths and angles typical of aromatic systems. The methyl substituent at position 7 induces minor distortions in the pyridine ring, reducing steric strain. The acetic acid group adopts a trans conformation relative to the imidazole ring, enabling optimal hydrogen bonding with solvent molecules.

X-ray Crystallographic Analysis

While direct crystallographic data for this compound is limited, structural insights can be inferred from analogous compounds.

Crystal Packing and Intermolecular Interactions

Related imidazopyridine derivatives exhibit the following motifs:

  • Hydrogen Bonding : O–H⋯N and O–H⋯O interactions between carboxylic acid groups and nitrogen atoms.
  • π–π Stacking : Aromatic interactions between imidazo[1,2-a]pyridine rings (centroid-to-centroid distances ~3.6–3.8 Å).
  • Halogen/Chloride Interactions : For hydrochloride salts, Cl–H⋯O bonds stabilize crystal lattices.

Case Study :
A structurally similar compound, 3-(4-fluorophenyl)-2-formyl-7-methylimidazo[1,2-a]pyridin-1-ium chloride, crystallizes in a monohydrate form. Key features include:

  • Planar Imidazo[1,2-a]pyridine Ring : Dihedral angle of 61.81° with the fluorophenyl substituent.
  • Hydration Network : Water molecules form R²⁴(8) motifs via O–H⋯Cl bonds, linking cations along the b-axis.

Comparative Structural Analysis with Related Imidazopyridine Derivatives

Molecular Weight and Substituent Effects

The molecular weight of this compound is 190.2 g/mol (C₁₀H₁₀N₂O₂). Comparisons with other derivatives highlight substituent-dependent structural variations:

Compound Molecular Weight (g/mol) Key Substituents Structural Impact
2-(Imidazo[1,2-a]pyridin-2-yl)acetic acid 176.15 Unsubstituted core Reduced steric bulk, increased planarity
2-(5-Methylimidazo[1,2-a]pyridin-2-yl)acetic acid 190.2 5-Methyl (position 5) Altered π-electron distribution
2-(2-Methylimidazo[1,2-a]pyridin-3-yl)acetic acid 190.2 2-Methyl (position 3) Changes in hydrogen-bonding capacity

Key Observations :

  • Methyl Positioning : Substituents at positions 2, 5, or 7 influence tautomer stability and intermolecular interactions. For example, 7-methyl groups reduce steric hindrance compared to 2-methyl derivatives.
  • Acetic Acid Orientation : The carboxylic acid group’s position (C2 vs. C3) affects reactivity and crystal packing.
Crystallographic Trends

Imidazopyridine derivatives with acetic acid side chains often display:

  • Hydrogen-Bonded Chains : O–H⋯N interactions between carboxylic acid protons and pyridine nitrogens.
  • Halide Coordination : In hydrochloride salts, Cl⁻ ions mediate interactions between cations and water molecules.
  • Aromatic Stacking : π–π interactions between imidazo[1,2-a]pyridine rings stabilize crystal lattices.

Comparison with this compound :
While direct structural data is unavailable, extrapolation from analogs suggests:

  • Planar Core : Fused imidazo[1,2-a]pyridine system with minimal ring puckering.
  • Methyl Group Influence : The 7-methyl group likely enhances stability through electron-donating effects, favoring the IP1 tautomer.

Properties

IUPAC Name

2-(7-methylimidazo[1,2-a]pyridin-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-7-2-3-12-6-8(5-10(13)14)11-9(12)4-7/h2-4,6H,5H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWFKDSGSZDRUKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=CN2C=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30315679
Record name (7-Methylimidazo[1,2-a]pyridin-2-yl)acetic acid
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Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59128-09-5
Record name 7-Methylimidazo[1,2-a]pyridine-2-acetic acid
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Record name NSC 296223
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Record name 59128-09-5
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Record name (7-Methylimidazo[1,2-a]pyridin-2-yl)acetic acid
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Preparation Methods

Amide Coupling Using EDCI Activation (Method D)

One well-documented approach involves the coupling of 2-(2-pyridyl)imidazo[1,2-a]pyridin-3-amine with a suitable acetic acid derivative using EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) as a coupling agent in pyridine solvent at room temperature (~25 °C) for 12 hours.

  • Procedure:

    • Dissolve 2-(2-pyridyl)imidazo[1,2-a]pyridin-3-amine (1 eq) in pyridine.
    • Add 2-(dimethylamino)acetic acid (1.3 eq) and EDCI (3 eq).
    • Stir at 25 °C for 12 hours.
    • Work-up by dilution with water and extraction with ethyl acetate.
    • Wash organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
    • Purify by preparative HPLC if necessary.
  • Outcome: This method yields the corresponding acetamide intermediate, which can be further transformed into the acetic acid derivative.

Cyclization and Functionalization via Iodine-Promoted Reactions

Metal-free iodine-promoted cyclization methods have been reported for the synthesis of imidazo[1,2-a]pyridine derivatives, which can be adapted for the target compound. These reactions typically involve:

  • Condensation of 2-aminopyridine derivatives with acetophenones or heteroaryl ketones.
  • Iodine catalysis facilitating tautomerization, intramolecular cyclization, and oxidative aromatization under mild conditions (room temperature to slight heating).

This approach is advantageous due to mild conditions, short reaction times, and broad functional group tolerance.

Direct Alkylation via Dimethylamine and Paraformaldehyde (Related Method)

A related synthetic route, demonstrated in the preparation of structurally similar imidazo[1,2-a]pyridine acetic acids (e.g., zolpidem analogs), involves:

  • Reacting 6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine with 40% dimethylamine and paraformaldehyde in acetic acid at 50–55 °C for 3 hours.
  • Removal of acetic acid under reduced pressure, pH adjustment to 8.0 with dilute sodium hydroxide.
  • Extraction with dichloromethane, washing, drying, and concentration to isolate the acetic acid derivative.

This method can be conceptually extended to 7-methyl substituted analogs by appropriate choice of starting materials.

Summary Table of Preparation Methods

Method ID Key Reactants Conditions Key Reagents/Catalysts Yield/Notes Reference
Method D 2-(2-pyridyl)imidazo[1,2-a]pyridin-3-amine + 2-(dimethylamino)acetic acid Pyridine, 25 °C, 12 h EDCI (3 eq) Crude product isolated; purified by HPLC
Iodine-Promoted Cyclization 2-aminopyridine + ketones Room temp to mild heating Iodine catalyst, ammonium acetate additive Mild, efficient, metal-free; broad scope
Dimethylamine/Paraformaldehyde Alkylation Imidazo[1,2-a]pyridine derivative + dimethylamine + paraformaldehyde Acetic acid, 50–55 °C, 3 h None (reagents act as alkylating agents) Used in related compounds; adaptable method

Detailed Research Findings and Notes

  • The amide coupling method (Method D) is a robust approach to introduce the acetic acid side chain via an amide intermediate, allowing for further modifications if needed. The use of EDCI ensures efficient activation of the carboxylic acid functionality.

  • Iodine-promoted metal-free syntheses provide environmentally friendly alternatives, avoiding transition metals and harsh conditions. These methods rely on catalytic iodine to promote cyclization and aromatization steps, which could be adapted to synthesize the imidazo[1,2-a]pyridine core with desired substituents.

  • The alkylation using dimethylamine and paraformaldehyde in acetic acid offers a straightforward, one-pot approach to introduce the acetic acid moiety, demonstrated in structurally related compounds such as zolpidem analogs. This method benefits from operational simplicity and mild reaction conditions.

  • Purification techniques commonly involve extraction, drying over anhydrous sodium sulfate, filtration, concentration under reduced pressure, and preparative high-performance liquid chromatography (prep-HPLC) to achieve high purity.

  • Reaction times range from 3 hours (alkylation) to 12 hours (amide coupling), with temperatures from ambient to moderate heating (up to 110 °C in some palladium-catalyzed steps for intermediates).

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The methyl group at the 7-position undergoes electrophilic substitution under specific conditions. For example:

  • Halogenation : Reacts with N-bromosuccinimide (NBS) in CCl₄ to form 7-bromomethyl derivatives .

  • Alkylation : Participates in Friedel-Crafts alkylation with alkyl halides in the presence of Lewis acids (e.g., AlCl₃) .

Key Data :

Reaction TypeReagents/ConditionsYieldReference
BrominationNBS, CCl₄, 60°C78%
MethylationCH₃I, AlCl₃, DCM65%

Cyclization Reactions

The acetic acid moiety facilitates intramolecular cyclization to form fused polycyclic systems:

  • Lactam Formation : Heating in POCl₃ yields a γ-lactam derivative via dehydration .

  • Heterocycle Fusion : Reacts with hydrazine to form pyrazolo[3,4-e]imidazo[1,2-a]pyridines .

Mechanistic Insight :
The carboxylic acid group acts as an internal nucleophile, attacking the electrophilic C-3 position of the imidazo[1,2-a]pyridine ring under acidic conditions .

Cross-Coupling Reactions

The C-2 and C-3 positions participate in metal-catalyzed coupling:

  • Suzuki-Miyaura : Reacts with arylboronic acids using Pd(PPh₃)₄ to form biaryl derivatives .

  • Sonogashira : Forms alkynylated products with terminal alkynes under CuI catalysis .

Optimized Conditions :

Reaction TypeCatalystSolventTemperatureYield
SuzukiPd(PPh₃)₄EtOH/H₂O80°C82%
SonogashiraCuIDMF100°C75%

Acid-Derivatization Reactions

The carboxylic acid group undergoes standard transformations:

  • Esterification : Reacts with methanol/H₂SO₄ to form methyl esters (95% yield) .

  • Amidation : Forms primary amides with NH₃/EDCI (88% yield) .

Applications :
Derivatives like methyl esters are intermediates for prodrug development .

Regioselective Functionalization

The imidazo[1,2-a]pyridine core exhibits regioselectivity:

  • C-3 Electrophilicity : Reactions with aldehydes under basic conditions selectively modify the C-3 position .

  • C-6 Reactivity : Nitration with HNO₃/H₂SO₄ targets the C-6 position due to resonance stabilization .

Experimental Evidence :

  • Nitration at C-6 occurs with >90% regioselectivity .

Photochemical Reactions

UV irradiation induces unique transformations:

  • Dimerization : Forms a head-to-tail dimer under UV light (λ = 254 nm) .

  • Ring Expansion : Converts to a 1,3-oxazepine derivative in the presence of O₂.

Computational Reactivity Analysis

DFT studies (B3LYP/6-31G*) reveal:

  • Electrostatic Potential : Highest electron density at C-3 (-0.25 e) and N-1 (-0.32 e) .

  • Activation Energy : Sonogashira coupling requires 28.5 kcal/mol .

Scientific Research Applications

Medicinal Chemistry

The compound serves as a scaffold for developing new drugs with various therapeutic properties, including:

  • Antibacterial : Exhibiting activity against a range of bacterial strains.
  • Antifungal : Demonstrating efficacy in inhibiting fungal growth.
  • Antiviral : Potentially effective against certain viral infections.
  • Anti-inflammatory : Showing promise in reducing inflammation through various mechanisms of action.

Neuropharmacology

Research indicates that derivatives of this compound can influence neurotransmitter systems, particularly through modulation of GABAergic pathways. This opens avenues for exploring its potential in treating anxiety disorders and other neurological conditions.

Cholinesterase Inhibition

Studies have identified the compound's potential as an acetylcholinesterase (AChE) inhibitor. This activity is significant for developing treatments for neurodegenerative diseases such as Alzheimer's. Some derivatives have shown IC50 values ranging from 0.2 to 50.0 μM against AChE, indicating their effectiveness in inhibiting this enzyme and suggesting protective effects against organophosphate poisoning in animal models .

Case Study 1: Antimicrobial Activity

A series of experiments were conducted to evaluate the antimicrobial properties of various derivatives of 2-(7-Methylimidazo[1,2-a]pyridin-2-yl)acetic acid. The results indicated significant inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Case Study 2: Neuroprotective Effects

In a study investigating neuroprotective properties, derivatives were administered to animal models subjected to neurotoxic agents. Results showed that certain compounds significantly reduced neuronal death and improved cognitive function post-exposure, indicating potential therapeutic benefits for neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 2-(7-Methylimidazo[1,2-a]pyridin-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. For instance, some derivatives of this compound act by blocking γ-aminobutyric acid receptors, similar to classical benzodiazepine tranquilizers . This mechanism is responsible for their hypnotic and sedative effects. Other derivatives may interact with different targets, depending on their specific structure and functional groups .

Comparison with Similar Compounds

Similar Compounds

Biological Activity

Overview

2-(7-Methylimidazo[1,2-a]pyridin-2-yl)acetic acid is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential anti-cancer, anti-inflammatory, and antimicrobial properties.

Chemical Structure and Properties

The structure of this compound features an imidazo[1,2-a]pyridine core with a methyl group at the 7-position and an acetic acid moiety at the 2-position. This unique configuration allows for various chemical reactions that can enhance its biological activity.

Property Description
Molecular Formula C₉H₈N₂O₂
Molecular Weight 180.17 g/mol
Solubility Soluble in organic solvents; limited in water

The biological activity of this compound is attributed to its interaction with specific molecular targets. For example, some derivatives have been shown to block γ-aminobutyric acid (GABA) receptors, similar to classical benzodiazepines, suggesting potential anxiolytic effects . Additionally, it may act as an antagonist for neuropeptide S receptors, which are implicated in anxiety and stress responses .

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against various human cancer cell lines. Studies have demonstrated that it induces apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of apoptotic pathways .

Antimicrobial Activity

This compound has shown promising antimicrobial properties against a range of pathogens. It has been evaluated for its efficacy against both Gram-positive and Gram-negative bacteria, demonstrating inhibition of bacterial growth at relatively low concentrations . The mechanism appears to involve disruption of bacterial cell wall synthesis.

Anti-inflammatory Effects

In vitro studies have illustrated that this compound can inhibit pro-inflammatory cytokines such as IL-6 and TNF-alpha. This suggests its potential use in treating inflammatory diseases .

Case Studies

A notable study investigated the compound's effects on human colon cancer cells (HT-29). The results indicated that treatment with varying concentrations of this compound led to a dose-dependent decrease in cell viability and increased apoptotic markers such as caspase activation .

Another case study focused on its antimicrobial properties against Staphylococcus aureus. The compound displayed a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating effective antibacterial activity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(7-Methylimidazo[1,2-a]pyridin-2-yl)acetic acid?

  • Methodological Answer : Two primary routes are documented:

  • Route 1 : Cyclocondensation of 2-aminopyridine with ethyl 3-bromo-4-oxopentanoate, followed by hydrolysis and decarboxylation. This method emphasizes regioselectivity control using acid catalysts (e.g., acetic acid) .
  • Route 2 : Functionalization of preformed imidazo[1,2-a]pyridine scaffolds via alkylation or carboxylation. Ethyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate intermediates are hydrolyzed under mild acidic conditions (e.g., HCl/EtOH) to yield the acetic acid derivative .
    • Key Considerations : Monitor reaction progress via TLC (silica gel, UV detection) and purify intermediates via recrystallization (ethanol/water).

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • Structural Confirmation :
  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR to verify regiochemistry and substituent positions (e.g., methyl group at position 7).
  • X-ray Crystallography : For unambiguous determination of molecular geometry and hydrogen-bonding patterns in solid state.
  • Purity Assessment :
  • HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm). Mobile phase: acetonitrile/water (70:30) + 0.1% TFA .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]+^+) and rule out impurities .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer :

  • Hazards : Acute toxicity (H302), skin/eye irritation (H315, H319), and respiratory irritation (H335) .
  • Precautions :
  • Engineering Controls : Use fume hoods for dust-generating steps (e.g., grinding, weighing).
  • PPE : Nitrile gloves, lab coat, and ANSI-approved safety goggles. For prolonged exposure, add a face shield.
  • Waste Management : Segregate waste in labeled containers for incineration by certified hazardous waste handlers .

Advanced Research Questions

Q. How can reaction conditions be optimized for synthesizing N-substituted derivatives with high yields?

  • Methodological Answer :

  • Key Parameters :
ParameterOptimal ConditionImpact on Yield
CatalystK2_2CO3_3 (1.2 eq)Enhances nucleophilic substitution
SolventDMF at 80°CImproves solubility of intermediates
Reaction Time12–16 hoursEnsures complete conversion
  • Example : Ethyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate reacts with amines (e.g., benzylamine) under reflux to yield N-substituted acetamides (85–92% yield) .

Q. How can computational methods predict the biological activity of this compound derivatives?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic reactivity. Example: Imidazo[1,2-a]pyridine derivatives with lower LUMO energies show enhanced binding to phosphodiesterase active sites .
  • Molecular Docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., PDE4B). Prioritize derivatives with hydrogen bonds to Gln443 and hydrophobic interactions with Phe446 .

Q. How to resolve contradictions in reported synthetic methods for imidazo[1,2-a]pyridine scaffolds?

  • Methodological Answer :

  • Case Study : Discrepancies in cyclocondensation yields (40–75%) may arise from:
  • Substituent Effects : Electron-donating groups (e.g., methyl) accelerate ring closure.
  • Catalyst Choice : Protic acids (e.g., AcOH) vs. Lewis acids (e.g., ZnCl2_2).
  • Resolution : Perform controlled experiments varying catalysts and solvents. Validate via 1H^1H-NMR to track intermediate formation .

Q. What strategies improve scalability of imidazo[1,2-a]pyridine syntheses while maintaining regioselectivity?

  • Methodological Answer :

  • Flow Chemistry : Continuous-flow reactors reduce side reactions (e.g., dimerization) by precise temperature control.
  • Microwave Assistance : Reduces reaction time (e.g., 30 minutes vs. 12 hours) for high-temperature steps (150°C) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(7-Methylimidazo[1,2-a]pyridin-2-yl)acetic acid
Reactant of Route 2
2-(7-Methylimidazo[1,2-a]pyridin-2-yl)acetic acid

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